(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone
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Overview
Description
The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone is a complex organic molecule that features a combination of pyrazine, pyrrolidine, and indolizine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazine and indolizine intermediates, followed by their coupling through a pyrrolidine linker.
Preparation of Pyrazine Intermediate: The pyrazine intermediate can be synthesized by reacting 2-chloropyrazine with dimethylamine under basic conditions.
Preparation of Indolizine Intermediate: The indolizine moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-alkynylpyridine.
Coupling Reaction: The final step involves coupling the pyrazine and indolizine intermediates using a pyrrolidine linker. This can be achieved through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolizine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrazine ring, potentially converting it to a dihydropyrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, infections, and neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure may also make it useful in the design of sensors or other advanced technologies.
Mechanism of Action
The mechanism of action of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(indolizin-3-yl)methanone
Uniqueness
Compared to similar compounds, (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-indolizin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-22(2)17-10-20-11-18(21-17)26-16-6-8-24(13-16)19(25)14-9-15-5-3-4-7-23(15)12-14/h3-5,7,9-12,16H,6,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMKBLAKBDDPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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